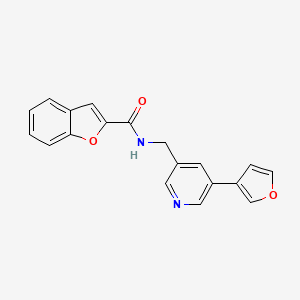
N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide” is a compound that belongs to the class of organic compounds known as aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group . Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of this compound is complex, and it includes a pyridine ring, a furan ring, and a benzofuran ring . The exact molecular weight of this compound is 188.23 g/mol .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a Suzuki coupling reaction to produce intermediates, which are then subjected to Suzuki-Miyaura coupling with corresponding boronic esters to produce the key intermediates . These intermediates then undergo a deprotection reaction to afford the final compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 188.23 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, a rotatable bond count of 3, and a topological polar surface area of 38.1 Ų .Mecanismo De Acción
The mechanism of action of N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways, such as the MAPK/ERK pathway and the PI3K/Akt pathway. This compound has been shown to inhibit the activity of kinases, such as MEK and Akt, which are involved in cell proliferation and survival. This compound has also been found to activate the p38 MAPK pathway, which is involved in cell differentiation and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, such as the inhibition of cell proliferation, induction of apoptosis, and modulation of ion channels and receptors. This compound has also been found to have anti-inflammatory and antioxidant properties, which could be useful in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide is its versatility in various scientific research applications. This compound can be easily synthesized and modified to create new compounds with improved pharmacological properties. However, one of the limitations of this compound is its low solubility in water, which could affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide, including the development of new compounds with improved pharmacological properties, the investigation of its potential applications in the treatment of various diseases, and the elucidation of its mechanism of action. Additionally, the optimization of the synthesis method of this compound could lead to higher yields and purities, which could facilitate its use in various scientific research applications.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound with promising applications in various scientific research fields. The synthesis method of this compound involves the condensation of 3-furancarboxaldehyde, 3-cyanopyridine, and 2-benzofurancarboxylic acid in the presence of a base catalyst. This compound has shown promising results in cancer research, neuroscience, and drug discovery. The mechanism of action of this compound involves the modulation of various signaling pathways, and it has various biochemical and physiological effects. This compound has advantages and limitations for lab experiments, and there are several future directions for its research.
Métodos De Síntesis
The synthesis of N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide involves the condensation of 3-furancarboxaldehyde, 3-cyanopyridine, and 2-benzofurancarboxylic acid in the presence of a base catalyst. The resulting product is then purified through recrystallization. The purity and yield of this compound can be improved by optimizing the reaction conditions, such as the reaction temperature, solvent, and catalyst.
Aplicaciones Científicas De Investigación
N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide has shown promising results in various scientific research applications, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, this compound has been shown to modulate the activity of ion channels and receptors, which could lead to the development of new drugs for neurological disorders. In drug discovery, this compound has been used as a scaffold for the design and synthesis of new compounds with improved pharmacological properties.
Propiedades
IUPAC Name |
N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3/c22-19(18-8-14-3-1-2-4-17(14)24-18)21-10-13-7-16(11-20-9-13)15-5-6-23-12-15/h1-9,11-12H,10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQWAGZVEAIBEGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCC3=CC(=CN=C3)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-fluoro-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2912076.png)
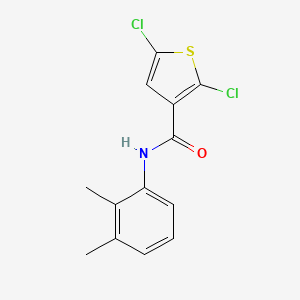
![2,4-Dimethyl-5-[[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2912080.png)
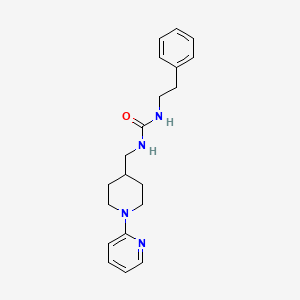
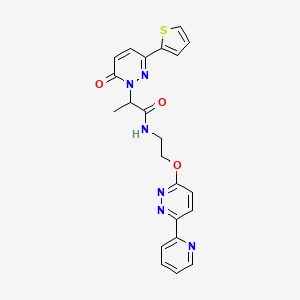

![6-(4-fluorophenyl)-3-(2-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2912085.png)

![2-(3,4-dichlorophenyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine](/img/structure/B2912090.png)
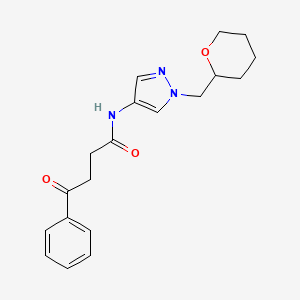
![N-cyclohexyl-6-[(methylsulfinyl)methyl]-2-(4-pyridinyl)-4-pyrimidinamine](/img/structure/B2912093.png)
![2,5-Dimethyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2912094.png)
![3-(4-ethoxyphenyl)-8-fluoro-5-(2-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2912097.png)
![4-chloro-N-(2-methoxy-5-methylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2912099.png)
